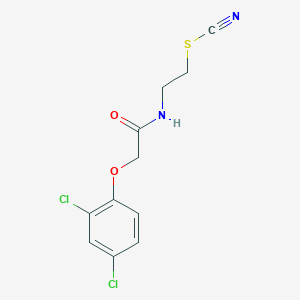![molecular formula C28H30Si2 B14713281 (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] CAS No. 18848-26-5](/img/structure/B14713281.png)
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane] is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethane-1,2-diyl and methyl groups, with each silicon atom also bonded to two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] typically involves the reaction of diphenylmethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane] has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to impart unique properties such as thermal stability and mechanical strength.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable intermediates in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of coatings, adhesives, and sealants, where its properties enhance performance and durability.
Wirkmechanismus
The mechanism by which (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] exerts its effects involves interactions at the molecular level. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. These interactions can influence the physical and chemical properties of the materials in which the compound is incorporated. The pathways involved may include the formation of siloxane linkages and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Diphenylmethylsilane: Similar in structure but lacks the ethane-1,2-diyl linkage.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon but lacks the methyl and ethane-1,2-diyl groups.
Dimethylphenylsilane: Contains methyl groups instead of phenyl groups.
Uniqueness: (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] is unique due to the presence of both ethane-1,2-diyl and methyl groups bonded to silicon, along with phenyl groups. This combination of substituents imparts distinct properties, such as enhanced thermal stability and specific reactivity patterns, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
18848-26-5 |
|---|---|
Molekularformel |
C28H30Si2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
methyl-[2-[methyl(diphenyl)silyl]ethyl]-diphenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(25-15-7-3-8-16-25,26-17-9-4-10-18-26)23-24-30(2,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
InChI-Schlüssel |
KXLRZHCYLVKCTI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)

![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)


![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)








